
N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound is commonly referred to as CP-690,550 and belongs to the class of Janus kinase inhibitors.
Mecanismo De Acción
CP-690,550 selectively inhibits the activity of Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). These kinases are involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), and interleukin-15 (IL-15). By inhibiting JAK3, CP-690,550 can prevent the activation of T cells and B cells, which are involved in the autoimmune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. The compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17) in human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 in lab experiments is its specificity for JAK3, which allows for targeted inhibition of the immune response. However, the compound has also been shown to have off-target effects on other kinases, which can lead to unwanted side effects. Additionally, the compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CP-690,550. One potential application is in the treatment of graft-versus-host disease (GVHD), a condition that can occur after bone marrow transplantation. CP-690,550 has been shown to reduce the severity of GVHD in animal models, and clinical trials are currently underway to test its efficacy in humans. Another potential application is in the treatment of multiple sclerosis, a neurological disorder that is thought to be caused by an overactive immune system. CP-690,550 has shown promise in animal models of multiple sclerosis, and further research is needed to determine its potential efficacy in humans.
In conclusion, CP-690,550 is a promising compound with potential therapeutic applications in various autoimmune diseases. The compound works by selectively inhibiting JAK3, which can reduce inflammation and prevent tissue damage caused by the overactive immune system. While there are some limitations to its use in lab experiments, CP-690,550 has several future directions for research and development that could lead to new treatments for autoimmune diseases.
Métodos De Síntesis
CP-690,550 is synthesized through a multistep process that involves the reaction of 6-fluoropyridazine-3-sulfonyl chloride with 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethanone. The resulting intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to obtain the final product.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that regulate the immune response. By blocking these pathways, CP-690,550 can reduce inflammation and prevent tissue damage caused by the overactive immune system.
Propiedades
IUPAC Name |
N-(1-cyclopropyl-2-phenylethyl)-6-fluoropyridazine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-14-8-9-15(18-17-14)22(20,21)19-13(12-6-7-12)10-11-4-2-1-3-5-11/h1-5,8-9,12-13,19H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMZQSLYQBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2)NS(=O)(=O)C3=NN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)


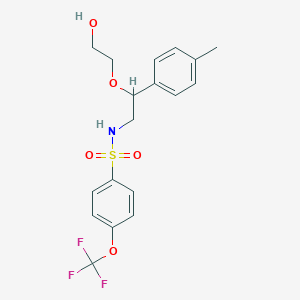
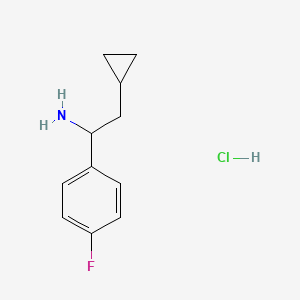
![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)
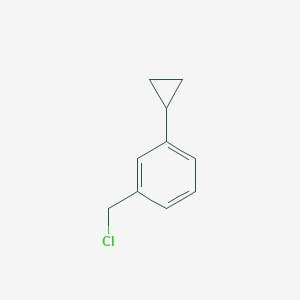
![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)
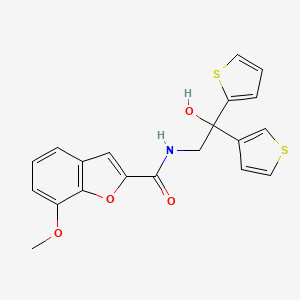
![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)
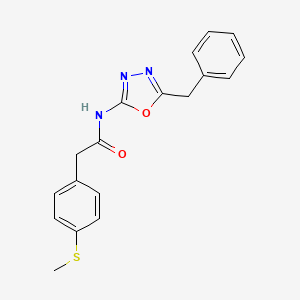
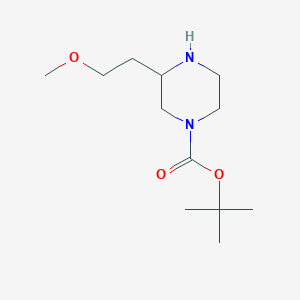
![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2670362.png)